molecular formula C5H4BrF3N2 B15298715 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B15298715
M. Wt: 229.00 g/mol
InChI Key: SMGSIGJHISNLCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-methyl-1-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include 2-methyl-1-(trifluoromethyl)-1H-imidazole derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Formation of imidazole N-oxides.

    Reduction Reactions: Dehalogenated imidazole derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-1H-imidazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.

    2-Methyl-1-(trifluoromethyl)-1H-imidazole: Lacks the bromine atom, which may influence its reactivity in substitution and coupling reactions.

    5-Bromo-1H-imidazole: Lacks both the methyl and trifluoromethyl groups, resulting in different chemical properties and applications.

Uniqueness

5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

IUPAC Name

5-bromo-2-methyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C5H4BrF3N2/c1-3-10-2-4(6)11(3)5(7,8)9/h2H,1H3

InChI Key

SMGSIGJHISNLCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C(F)(F)F)Br

Origin of Product

United States

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